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molecular formula C19H19NO3 B1505848 1-benzyl-5-hydroxy-2-isopropyl-1H-indole-3-carboxylic acid

1-benzyl-5-hydroxy-2-isopropyl-1H-indole-3-carboxylic acid

Cat. No. B1505848
M. Wt: 309.4 g/mol
InChI Key: QKOWAZGOGSVYQB-UHFFFAOYSA-N
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Patent
US08097644B2

Procedure details

General Procedure E. A solution of ethyl 1-benzyl-5-hydroxy-2-isopropyl-1H-indole-3-carboxylate (Compound 1, 1.1 g, 3.3 mmol) and NaOH (2.6 g, 65 mmol) in EtOH (20 ml) and H2O (10 ml) was heated to 100° C. for 16 h. The solvent was removed and the residue was treated with cold 6 M HCl (10.8 ml) and filtered. The resulting solid was washed with H2O (×3) and was taken in Et2O (∴3) to yield 1-benzyl-5-hydroxy-2-isopropyl-1H-indole-3-carboxylic acid (Compound 28) as a brown solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([OH:17])=[CH:14][CH:15]=2)[C:10]([C:18]([O:20]CC)=[O:19])=[C:9]1[CH:23]([CH3:25])[CH3:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CCO.O>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([OH:17])=[CH:14][CH:15]=2)[C:10]([C:18]([OH:20])=[O:19])=[C:9]1[CH:23]([CH3:25])[CH3:24])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=C(C2=CC(=CC=C12)O)C(=O)OCC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=C(C2=CC(=CC=C12)O)C(=O)OCC)C(C)C
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was treated with cold 6 M HCl (10.8 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solid was washed with H2O (×3)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=C(C2=CC(=CC=C12)O)C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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